molecular formula C11H18ClN5O B12220649 N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12220649
M. Wt: 271.75 g/mol
InChI Key: IXTPTVWCNMTPPA-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine hydrochloride is a pyrazole-derived amine hydrochloride salt characterized by a bis-pyrazole scaffold. The compound features:

  • A 3-methoxy-1-methylpyrazol-4-amine core.
  • A 2-ethylpyrazol-3-ylmethyl substituent linked via an amine group.
  • A hydrochloride counterion enhancing solubility and stability.

Pyrazole-based hydrochlorides are often explored for pharmacological applications, particularly in central nervous system (CNS) disorders, due to their structural similarity to bioactive amines (e.g., amitriptyline hydrochloride in ) .

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5O.ClH/c1-4-16-9(5-6-13-16)7-12-10-8-15(2)14-11(10)17-3;/h5-6,8,12H,4,7H2,1-3H3;1H

InChI Key

IXTPTVWCNMTPPA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with appropriate reagents to introduce the methoxy and methyl groups at the desired positions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

Spectroscopic Characterization

  • ¹H NMR : Pyrazole protons in analogous compounds resonate at δ 7.5–8.5 ppm, while methoxy groups appear as singlets near δ 3.2–3.6 ppm .
  • HRMS : Expected [M+H]⁺ for the target compound is ~307 m/z (C₁₃H₂₀ClN₅O).

Pharmacological Potential

  • Pyrazole amines with ethyl/methoxy groups (e.g., ) show affinity for serotonin receptors , suggesting the target compound may modulate CNS pathways .
  • Compared to dosulepin HCl (), the target compound’s reduced aromaticity may lower cardiotoxicity risks .

Biological Activity

N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C₁₁H₁₈ClN₅O
  • Molecular Weight: 271.75 g/mol
  • CAS Number: 1856031-69-0

This compound is characterized by a complex structure that includes multiple nitrogen-containing heterocycles, which are often associated with diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of Pyrazole Derivatives: Utilizing starting materials like 2-ethylpyrazole and modifying them through alkylation or arylation.
  • Coupling Reactions: Connecting the pyrazole moiety with functional groups such as methoxy and amine.
  • Hydrochloride Formation: Converting the base form into its hydrochloride salt for enhanced solubility and stability in biological assays.

Anticancer Properties

Research indicates that compounds similar to N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine exhibit significant anticancer activity. For instance, studies on related pyrazole derivatives have demonstrated:

  • Inhibition of Tumor Cell Proliferation: Compounds were tested against various cancer cell lines (e.g., A549, HT-1080) with promising IC₅₀ values ranging from 0.054 to 0.16 μM, indicating potent anti-proliferative effects .

The mechanism of action for pyrazole derivatives often involves:

  • Tubulin Polymerization Inhibition: Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase .
  • Molecular Docking Studies: These studies suggest binding at the colchicine site on tubulin, providing insights into how these compounds exert their effects at the molecular level .

Comparative Analysis

A comparison of N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine with other pyrazole derivatives highlights its unique potential:

Compound NameActivityIC₅₀ (μM)Mechanism
N-(1-p-tolyl)-1H-pyrazol-4-yl (3,4,5-trimethoxyphenyl)methanoneAnticancer0.054 - 0.16Tubulin inhibition
N-(2-methylpyrazol) derivativesAntimicrobialVariesEnzyme inhibition

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity: A series of pyrazoles were synthesized and evaluated for their anticancer properties, showing significant growth inhibition in tumor cell lines.
  • Antimicrobial Evaluations: Similar structures exhibited favorable antibacterial properties compared to standard antibiotics .

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